molecular formula C20H17N3O5 B4734586 (5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4734586
M. Wt: 379.4 g/mol
InChI Key: KRBXEVIJLAZIIU-XNTDXEJSSA-N
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Description

(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a trimethylphenyl group attached to a diazinane trione core

Properties

IUPAC Name

(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-11-8-12(2)17(13(3)9-11)22-19(25)15(18(24)21-20(22)26)10-14-6-4-5-7-16(14)23(27)28/h4-10H,1-3H3,(H,21,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBXEVIJLAZIIU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing active methylene groups in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: This can replace one functional group with another, potentially creating derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation might produce a compound with additional oxygen-containing functional groups.

Scientific Research Applications

(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the diazinane trione core may interact with specific binding sites on proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a nitrophenyl group and a diazinane trione core, which provides unique reactivity and potential for diverse applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

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